

Application Notes and Protocols: DBCO-PEG6amine TFA for Live Cell Imaging

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Compound of Interest		
Compound Name:	DBCO-PEG6-amine TFA	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **DBCO-PEG6-amine TFA** for the targeted fluorescent labeling of biomolecules in live cells. This reagent is a key component in bioorthogonal chemistry, specifically for copper-free strain-promoted alkyneazide cycloaddition (SPAAC) reactions, offering a powerful tool for real-time cellular imaging.

Introduction

DBCO-PEG6-amine TFA is a heterobifunctional linker molecule at the forefront of bioorthogonal labeling for live-cell imaging.[1] It features a dibenzocyclooctyne (DBCO) group, a highly reactive strained alkyne that spontaneously reacts with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3][4][5] The molecule also possesses a primary amine group, which allows for straightforward conjugation to a wide range of molecules, including fluorescent dyes, biotin, or therapeutic agents, via amide bond formation.[5] A hydrophilic polyethylene glycol (PEG6) spacer enhances water solubility and reduces steric hindrance, improving biocompatibility and reaction efficiency in aqueous cellular environments.[4][5]

The primary application of **DBCO-PEG6-amine TFA** in live-cell imaging involves a two-step "tagging-then-labeling" strategy.[6] First, a biomolecule of interest within a living cell is metabolically or genetically tagged with an azide group. Subsequently, a fluorescent probe conjugated to **DBCO-PEG6-amine TFA** is introduced, which then selectively "clicks" onto the azide-tagged biomolecule, enabling its visualization and tracking in real-time.[6]



Core Applications in Live Cell Imaging

- Cell Surface Glycan Imaging: Metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz) allows for the visualization of glycans on the cell surface.[1]
- Protein Labeling and Tracking: Site-specific incorporation of azide-bearing unnatural amino acids into proteins of interest enables their fluorescent labeling and subsequent tracking of their localization and dynamics.
- Virus and Nanoparticle Tracking: The surface of viruses or nanoparticles can be functionalized with azides, allowing for their tracking as they interact with and enter live cells.
- PROTAC Development: DBCO-PEG6-amine TFA can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][7]

Data Presentation Quantitative Data Summary



Parameter	Value	Cell Type/Conditions	Source
Reaction Type	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	In vitro and in vivo	[1][2][3]
Second-Order Rate Constant (DBCO with azides)	1–2 M ⁻¹ s ⁻¹	General	[8]
DBCO Group Stability	~36% degradation after 24 hours	RAW264.7 cells	[9]
Recommended Antibody Conjugate Concentration	1–10 μg/mL	Live cell imaging buffer	[1]
Recommended Azide Sugar (Ac4ManNAz) Concentration	25–50 μΜ	Cell culture medium	[1]
Incubation Time for Metabolic Labeling	24–48 hours	37°C, CO2 incubator	[1]
Incubation Time for DBCO-Probe Labeling	1–2 hours	37°C, CO2 incubator	[1]

Experimental Protocols

Protocol 1: Conjugation of DBCO-PEG6-amine TFA to a Fluorescent Dye

This protocol describes the conjugation of the primary amine on **DBCO-PEG6-amine TFA** to an amine-reactive fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.

Materials:

DBCO-PEG6-amine TFA



- Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS Ester, Cy5™ NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Prepare DBCO-PEG6-amine: Dissolve DBCO-PEG6-amine TFA in DMF or DMSO to a
 concentration of 10 mg/mL. Add 2 molar equivalents of TEA or DIPEA to neutralize the TFA
 salt and deprotonate the amine.
- Prepare Fluorescent Dye: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction: Add the dissolved DBCO-PEG6-amine to the dissolved fluorescent dye at a 1.2:1 molar ratio of DBCO-PEG6-amine to dye.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature in the dark with gentle stirring.
- Purification: Purify the DBCO-PEG6-Fluorophore conjugate from unreacted components using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
- Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the DBCO group (absorbance maximum around 309 nm).

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol details the incorporation of azide groups onto cell surface glycans through metabolic labeling.



Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
- DMSO
- Cell culture plates or flasks

Procedure:

- Cell Seeding: Seed the cells of interest in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
- Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
- Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 μ M.
- Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]

Protocol 3: Fluorescent Labeling and Imaging of Azide-Modified Live Cells

This protocol describes the final labeling step of azide-modified live cells with the DBCO-PEG6-Fluorophore conjugate for fluorescence microscopy.

Materials:

- Azide-labeled live cells (from Protocol 2)
- DBCO-PEG6-Fluorophore conjugate (from Protocol 1)



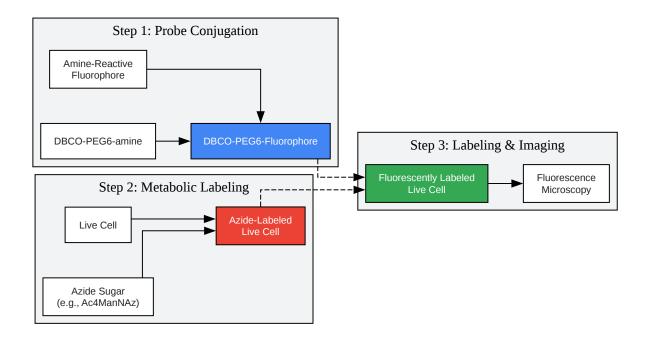
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
- Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

- Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[1]
- Labeling: Dilute the DBCO-PEG6-Fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[1]
- Incubation: Add the diluted conjugate solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[1]
- Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.[1]
- Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped for live-cell imaging. Acquire images using the appropriate filter sets for the chosen fluorophore.[1]

Visualizations



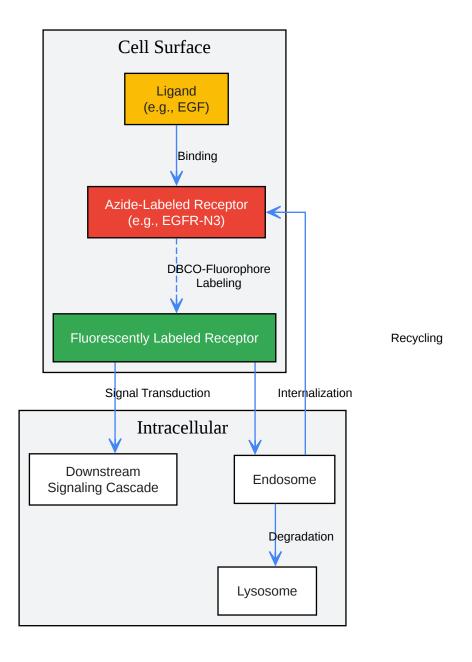


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Caption: Experimental workflow for live cell imaging using DBCO-PEG6-amine TFA.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.





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Caption: Tracking receptor internalization and signaling using DBCO-based labeling.

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